CU-CPT-8m

概述

准备方法

合成路线和反应条件

. 具体的合成路线和反应条件是专有的,未公开披露详细信息。

工业生产方法

CU-CPT-8m 的工业生产方法没有得到广泛的记录。 它通常在受控条件下的研究实验室中生产,以确保高纯度和一致性 .

化学反应分析

科学研究应用

CU-CPT-8m 广泛用于科学研究,以研究 TLR8 在各种生物过程中的作用。它的一些主要应用包括:

作用机制

相似化合物的比较

类似化合物

TLR7/8-IN-1: TLR7 和 TLR8 的结晶抑制剂,用于自身免疫性疾病研究.

CL264: TLR7 的选择性激动剂,用于先天免疫信号的研究.

毛细血管素: 一种新型 STAT3 激活阻断剂,也调节免疫功能.

CU-CPT-8m 的独特性

This compound 对 TLR8 具有高度特异性,对其他 Toll 样受体(如 TLR7)的影响很小 . 这种特异性使其成为研究 TLR8 在各种生物过程和疾病中的独特作用的宝贵工具 .

生物活性

CU-CPT-8m is a chemical compound recognized for its role as a specific antagonist of Toll-like receptor 8 (TLR8) , which is crucial in the immune response, particularly in recognizing viral RNA. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

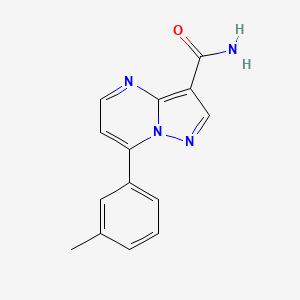

- Molecular Formula : C14H12N4O

- Molecular Weight : Approximately 252.27 g/mol

- Structure : this compound features a structure that allows it to effectively bind to the TLR8 receptor, inhibiting its activation by RNA ligands.

This compound functions by binding to TLR8 at its ligand-binding domain. This binding prevents TLR8 from being activated by single-stranded RNA, thereby disrupting downstream signaling pathways associated with inflammation and immune responses. The inhibition of TLR8 signaling leads to:

- Decreased production of pro-inflammatory cytokines.

- Modulation of immune responses related to viral infections and autoimmune diseases.

- Reduced activation of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .

Inhibition Studies

Research has demonstrated that this compound effectively blocks TLR8-mediated signaling. Notably, studies have shown its efficacy in reducing inflammation in various models:

- Acute Lung Injury Models : this compound administration resulted in decreased inflammatory markers and improved lung function.

- Autoimmune Disease Models : The compound has shown promise in modulating immune responses in conditions like lupus and rheumatoid arthritis .

Cytokine Production

A significant finding from studies involving this compound is its impact on cytokine production:

| Cytokine | Effect with this compound Treatment |

|---|---|

| IL-6 | Decreased |

| TNF-alpha | Decreased |

| IL-1β | Decreased |

These results indicate that this compound can effectively reduce the inflammatory cytokine profile typically upregulated during TLR8 activation .

Case Study 1: Acute Lung Injury

In a controlled study involving animal models of acute lung injury, this compound was administered to assess its effects on inflammatory responses. Results indicated a significant reduction in lung inflammation and injury markers compared to control groups, suggesting therapeutic potential for respiratory conditions linked to TLR8 activation.

Case Study 2: Autoimmune Disease

Another study focused on the role of this compound in a model of systemic lupus erythematosus (SLE). The findings revealed that treatment with this compound led to reduced disease severity and improved clinical outcomes, highlighting its potential as a therapeutic agent in autoimmune disorders .

Applications and Future Directions

The biological activity of this compound positions it as a valuable tool in immunological research and potential therapeutic applications. Its ability to modulate immune responses suggests several avenues for future research:

- Therapeutic Development : Exploring this compound as a treatment for viral infections and autoimmune diseases.

- Mechanistic Studies : Investigating the broader biological effects and interactions with other cellular components.

属性

IUPAC Name |

7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-9-3-2-4-10(7-9)12-5-6-16-14-11(13(15)19)8-17-18(12)14/h2-8H,1H3,(H2,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKGGVGQAVODNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=NC3=C(C=NN23)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。